molecular formula C9H12ClN3O B1655121 6-chloro-N,N-diethylpyridazine-3-carboxamide CAS No. 321946-12-7

6-chloro-N,N-diethylpyridazine-3-carboxamide

Cat. No.: B1655121
CAS No.: 321946-12-7
M. Wt: 213.66
InChI Key: FXXLBRDLPLVLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N,N-diethylpyridazine-3-carboxamide is a chemical compound belonging to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds, similar to pyridines and pyrimidines, and are characterized by a six-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N,N-diethylpyridazine-3-carboxamide typically involves the following steps:

  • Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of 1,4-diaminobenzene derivatives with appropriate carboxylic acid derivatives.

  • Esterification and Subsequent N-alkylation: The carboxamide group is introduced by reacting the pyridazine derivative with an appropriate carboxylic acid derivative, followed by N-alkylation with diethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N,N-diethylpyridazine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine or amide positions, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Diethylamine in an aprotic solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyridazines or amides.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

6-Chloro-N,N-diethylpyridazine-3-carboxamide is similar to other pyridazine derivatives, such as 3-chloropyridazine and 2-chloropyridazine. its unique structural features, such as the presence of the N,N-diethylcarboxamide group, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 3-Chloropyridazine

  • 2-Chloropyridazine

  • 4-Chloropyridazine

  • N,N-Diethyl-3-chloropyridazine-2-carboxamide

Properties

IUPAC Name

6-chloro-N,N-diethylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-3-13(4-2)9(14)7-5-6-8(10)12-11-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXLBRDLPLVLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257752
Record name 6-Chloro-N,N-diethyl-3-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321946-12-7
Record name 6-Chloro-N,N-diethyl-3-pyridazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321946-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N,N-diethyl-3-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N,N-diethylpyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N,N-diethylpyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-chloro-N,N-diethylpyridazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-chloro-N,N-diethylpyridazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-chloro-N,N-diethylpyridazine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-chloro-N,N-diethylpyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.